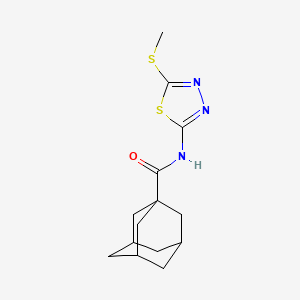

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

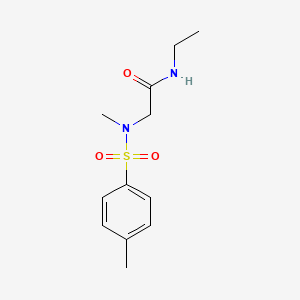

The compound “1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, an imidazole ring, and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, amidation, reduction of weinreb amide to yield the corresponding aldehyde, and finally reductive amination of aldehyde in presence of the corresponding amine .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the carboxylic acid group. Imidazole rings are aromatic and can participate in various reactions, while carboxylic acids are acidic and can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing imidazole rings and carboxylic acid groups are polar and can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Imidazole compounds, including variants like 1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid, are extensively studied for their unique structural properties. For instance, the study by Wu, Liu, and Ng (2005) focused on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leading to a planar molecule structure, highlighting the significance of molecular configurations in determining the properties of these compounds. This study underscores the importance of structural analysis in understanding the fundamental characteristics of imidazole derivatives Wu, Liu, & Ng, 2005.

Biological Activity and Pharmacological Evaluation

The synthesis and evaluation of 1H-imidazoles, as explored by Wiglenda et al. (2005), indicate these compounds' potential in biological and pharmacological fields. Their study revealed a clear structure-activity relationship, suggesting that modifications at specific positions in the imidazole ring can lead to hormonal activity or enhanced antiproliferative effects against certain cancer cell lines. These findings are crucial for the development of targeted therapies and understanding the bioactive nature of imidazole derivatives Wiglenda et al., 2005.

Continuous Flow Synthesis

The advancement in the synthesis of 1H-4-substituted imidazoles, as Carneiro et al. (2015) presented, shows the progress in manufacturing processes like continuous flow synthesis. This method is particularly relevant for producing NS5A inhibitors, demonstrating the compound's role in medicinal chemistry. This study not only showcases the chemical synthesis advancements but also highlights the importance of process intensification and environmental considerations in chemical manufacturing Carneiro et al., 2015.

Supramolecular Chemistry

The study by Costa et al. (2007) on the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exemplifies the versatility of imidazole derivatives in forming complex molecular assemblies. This property is particularly significant in the context of designing new materials and understanding molecular interactions at a fundamental level Costa et al., 2007.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(cyclopropylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-3-9-5-10(7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAXJDQJHREIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)

![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)

![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)